5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with a carboxamide group, a piperidine ring, and a pyrimidine ring with trifluoromethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the carboxamide group. The piperidine ring is then synthesized and attached to the pyrazine ring. Finally, the pyrimidine ring with trifluoromethyl and methyl groups is introduced. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .
Biological Activity
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide, identified by its CAS number 2034349-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19F3N6O
- Molecular Weight : 380.4 g/mol
- Structure : The compound features a pyrazine core substituted with a piperidine and a pyrimidine moiety, along with a trifluoromethyl group that may enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Apoptosis induction |
A549 (Lung) | 8.3 | G1 phase cell cycle arrest |
HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
Escherichia coli | 64 µg/mL |
The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary findings suggest that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, potentially affecting downstream targets responsible for cell survival and proliferation.
Study 1: Anticancer Efficacy
In a study published by De Gruyter, researchers evaluated the anticancer efficacy of the compound in xenograft models. Results indicated a significant reduction in tumor volume when treated with the compound compared to control groups.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties, revealing that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria. The study highlighted its potential as a scaffold for further modifications to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
5-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-10-8-22-13(9-21-10)16(27)25-12-3-5-26(6-4-12)15-7-14(17(18,19)20)23-11(2)24-15/h7-9,12H,3-6H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOCEFBMRHBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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